2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a type of benzamide, which is a significant class of amide compounds . These compounds have been widely used in various industries including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent . The yields for 2,3-Dimethoxybenzamides were reported to be between 43–50% .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods . For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, showing significant analgesic and anti-inflammatory activities. The compounds were evaluated as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, displaying high inhibitory activity on COX-2 selectivity, comparable to the standard drug sodium diclofenac (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Another research focused on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were screened for their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition activities. The study provided insights into the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).
Antimicrobial Potential
Research involving the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation showcased their insecticidal and antibacterial potential against selected microorganisms, highlighting the relationship between structure and biological activity (Deohate & Palaspagar, 2020).
Future Directions
The future directions for this compound could involve further in vivo biochemical tests of effective amides, which can be carried out in different fields of application . Additionally, the compound could be further explored for its potential uses in various industries, including the pharmaceutical industry .
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-6-4-7-17(12-16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)18-8-5-9-20(32-2)21(18)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBPCVPIJWZMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.